
1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-
Overview
Description
1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- is a heterocyclic compound that belongs to the class of tetrazines. Tetrazines are known for their high nitrogen content and unique chemical properties, making them valuable in various scientific and industrial applications. This compound, in particular, features a tetrazine ring substituted with a 3,5-dimethyl-1H-pyrazol-1-yl group, which imparts distinct characteristics and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- typically involves the nucleophilic substitution of the dimethylpyrazolyl group in 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine. This reaction is carried out using various N-nucleophiles under controlled conditions . The reaction conditions often include heating the reaction mixture to 40-50°C and monitoring the progress using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The dimethylpyrazolyl group can be substituted with different nucleophiles to form a variety of tetrazine derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are limited.
Cycloaddition: Tetrazines are known to undergo inverse electron demand Diels-Alder cycloaddition reactions with strained alkenes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazine, formamidine acetate, and various N-nucleophiles . Reaction conditions typically involve heating, the use of solvents like acetonitrile, and monitoring the reaction progress using TLC .
Major Products Formed
The major products formed from the reactions of 1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- include various substituted tetrazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- involves its ability to participate in nucleophilic substitution and cycloaddition reactions. The tetrazine ring acts as an electron-deficient system, making it reactive towards nucleophiles and strained alkenes . The molecular targets and pathways involved in its biological activity are still under investigation, but its reactivity and stability make it a valuable compound in various applications.
Comparison with Similar Compounds
Similar Compounds
3,6-Diamino-1,2,4,5-tetrazine: Known for its use in energetic materials and as a precursor for other tetrazine derivatives.
3,6-Dihydrazinyl-1,2,4,5-tetrazine: Utilized in the synthesis of high-energy compounds and as a reagent in chemical reactions.
6-Amino[1,2,4]triazolo[4,3-b]tetrazine: Employed in the design of energetic materials and as a building block for complex molecular structures.
Uniqueness
1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of the 3,5-dimethyl-1H-pyrazol-1-yl group enhances its chemical properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N7/c1-4-3-5(2)14(13-4)7-11-9-6(8)10-12-7/h3H,1-2H3,(H2,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJYVOAONGQISS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(N=N2)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351369 | |
Record name | 1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139047-73-7 | |
Record name | 1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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